4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring, an acetyl group, and a tetrahydrofuranyl moiety
Preparation Methods
The synthesis of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrrole ring. The acetylation of the pyrrole ring is achieved using acetic anhydride under acidic conditions. The tetrahydrofuranyl moiety is introduced through a nucleophilic substitution reaction, where tetrahydrofuran is reacted with an appropriate leaving group attached to the pyrrole ring. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the tetrahydrofuranyl moiety, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
- 4-acetyl-N-[2-(2-furyl)ethyl]-N′-(tetrahydro-2-furanylmethyl)-1-piperazinecarboximidamide
- 2-(4-acetyl-1-piperazinyl)-N-{3-cyano-4,5-dimethyl-1-[(2S)-tetrahydro-2-furanylmethyl]-1H-pyrrole} These compounds share structural similarities but differ in their specific functional groups and moieties, leading to differences in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential uses.
Properties
IUPAC Name |
4-acetyl-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-5-11(13-6-9)12(16)14-7-10-3-2-4-17-10/h5-6,10,13H,2-4,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPXIMPGZBNZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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